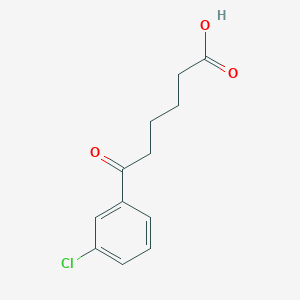

6-(3-Chlorophenyl)-6-oxohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-chlorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLSUYLAPCAEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645302 | |

| Record name | 6-(3-Chlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-71-4 | |

| Record name | 6-(3-Chlorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 3 Chlorophenyl 6 Oxohexanoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 6-(3-chlorophenyl)-6-oxohexanoic acid reveals a primary disconnection at the bond between the aromatic ring and the carbonyl group. This suggests a Friedel-Crafts acylation reaction as a key step in its synthesis. The primary precursors identified through this analysis are chlorobenzene (B131634) and a six-carbon dicarboxylic acid derivative, such as adipic acid or its corresponding acyl chloride or anhydride (B1165640).

The retrosynthetic pathway can be visualized as follows:

This analysis points to two main commercially available starting materials:

Chlorobenzene: An aromatic compound where the chloro group acts as an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions.

Adipic acid (or its derivatives): A linear six-carbon dicarboxylic acid that can be converted into a more reactive acylating agent.

Optimized Synthetic Pathways

Several synthetic strategies can be employed to construct this compound, primarily revolving around the formation of the aryl ketone.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. nih.gov For the synthesis of this compound, this reaction involves the acylation of chlorobenzene with an adipic acid derivative.

A common approach involves the use of adipoyl chloride or adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govgoogle.com The reaction proceeds via an electrophilic aromatic substitution mechanism.

While the chloro group is an ortho-, para-director, the formation of the meta-substituted product is possible, albeit typically as a minor isomer in standard Friedel-Crafts conditions. The product distribution can be influenced by factors such as the catalyst, solvent, and reaction temperature. To favor the 3-substituted isomer, specific catalytic systems or multi-step strategies involving directing group manipulation might be employed, though such specific methods for this exact compound are not widely documented in readily available literature. For the purpose of this article, we will consider the direct acylation yielding a mixture of isomers, from which the desired meta-isomer would be separated.

A plausible reaction scheme is as follows:

Table 1: Isomer Distribution in Friedel-Crafts Acylation of Chlorobenzene

| Isomer | Typical Yield (%) |

| ortho-(2-chloro) | Minor |

| meta-(3-chloro) | Trace/Minor |

| para-(4-chloro) | Major |

Note: This table represents a generalized outcome for Friedel-Crafts acylation on chlorobenzene. Actual yields can vary based on specific reaction conditions.

Esterification and Hydrolysis Strategies

The carboxylic acid functionality of this compound can be readily converted to an ester through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction with an alcohol (e.g., ethanol) is an equilibrium process. Using a large excess of the alcohol can drive the equilibrium towards the formation of the corresponding ester, ethyl 6-(3-chlorophenyl)-6-oxohexanoate.

Reaction: this compound + Ethanol ⇌ Ethyl 6-(3-chlorophenyl)-6-oxohexanoate + Water

Conversely, the ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid.

Table 2: Conditions for Esterification and Hydrolysis

| Reaction | Reagents and Conditions | Product |

| Esterification | Ethanol, catalytic H₂SO₄, heat | Ethyl 6-(3-chlorophenyl)-6-oxohexanoate |

| Basic Hydrolysis | 1. NaOH, H₂O/Ethanol, heat; 2. H₃O⁺ | This compound |

| Acidic Hydrolysis | H₃O⁺, heat (excess water) | This compound |

Microbial Biotransformation Routes to Related Analogs

While specific microbial biotransformation routes to this compound are not extensively documented, microorganisms are known to perform a wide array of chemical transformations, including oxidations and reductions of ketones and carboxylic acids. nih.gov It is plausible that certain microbial strains could be used to produce analogs or precursors of the target molecule. For instance, a microorganism could potentially hydroxylate the hexanoic acid chain or reduce the ketone to a secondary alcohol. These biotransformations offer the potential for high stereoselectivity and environmentally benign reaction conditions.

Directed Oxidation Reactions for Ketone Introduction

An alternative synthetic approach involves the introduction of the ketone functionality through the oxidation of a corresponding secondary alcohol. This would require the prior synthesis of 6-(3-chlorophenyl)-6-hydroxyhexanoic acid. A variety of oxidizing agents can be employed for the conversion of a secondary alcohol to a ketone. organic-chemistry.org

Table 3: Common Oxidizing Agents for Secondary Alcohols

| Reagent | Name of Oxidation |

| Chromic acid (H₂CrO₄) | Jones Oxidation |

| Pyridinium chlorochromate (PCC) | PCC Oxidation |

| Dess-Martin periodinane | Dess-Martin Oxidation |

| Dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride | Swern Oxidation |

The choice of oxidant would depend on the presence of other sensitive functional groups in the molecule. For instance, milder reagents like PCC or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions.

Derivatization Strategies for Structural Modification

The structure of this compound offers several avenues for derivatization, allowing for the synthesis of a library of related compounds. The two primary functional groups for modification are the carboxylic acid and the ketone.

Carboxylic Acid Modifications:

Amide formation: Reaction with amines in the presence of a coupling agent (e.g., DCC) or via an acyl chloride intermediate.

Acyl halide formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

Reduction: Conversion to the corresponding primary alcohol, 6-(3-chlorophenyl)-1,6-hexanediol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Ketone Modifications:

Reduction: Conversion to the secondary alcohol, 6-(3-chlorophenyl)-6-hydroxyhexanoic acid, using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Wittig reaction: Reaction with a phosphonium (B103445) ylide to form an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond.

Reductive amination: Conversion to an amine via reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.

These derivatization strategies provide access to a wide range of structurally diverse molecules with potentially new chemical and biological properties.

Halogenation and Halogen Exchange Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic halogenation, although the existing chloro and acyl substituents influence the position and rate of subsequent halogen introduction. The chlorine atom is an ortho-, para-director, while the acyl group is a meta-director. This combined directing effect can lead to a mixture of products.

Electrophilic Halogenation:

Further halogenation, such as bromination or iodination, typically requires an electrophilic catalyst. For instance, iodination of deactivated aromatic compounds can be achieved using reagents like N-iodosuccinimide in strong acids such as sulfuric acid. researchgate.netwikipedia.orgacs.org The reaction proceeds by generating a potent electrophilic iodine species that can attack the electron-deficient ring. researchgate.net The conditions for these reactions can be demanding due to the deactivating nature of the acyl group. acs.orgresearchgate.net

Halogen Exchange Reactions:

The chlorine atom on the aromatic ring can be exchanged for another halogen, such as iodine or bromine, through a metal-catalyzed process often referred to as an aromatic Finkelstein reaction. organic-chemistry.orgmdma.chresearchgate.netsemanticscholar.org These reactions are typically catalyzed by copper(I) or nickel(II) complexes. organic-chemistry.orgrsc.orgrsc.orgacs.orgrsc.orgbohrium.comresearchgate.net The choice of catalyst, ligand, and solvent is crucial for the success of the transformation. organic-chemistry.orgmdma.ch For example, a common system involves using a copper(I) iodide catalyst with a diamine ligand in a solvent like dioxane. organic-chemistry.org

Table 1: Representative Conditions for Halogenation and Halogen Exchange on Analogous Aryl Systems

| Transformation | Reagent(s) | Catalyst/Conditions | Product Type |

| Iodination | N-Iodosuccinimide (NIS) | H₂SO₄ | Iodo-substituted aryl ring |

| Halogen Exchange (Br to I) | NaI | CuI, diamine ligand, Dioxane, 110°C | Iodo-substituted aryl ring |

| Halogen Exchange (Br to I) | KI | NiCl₂(dppp), Zn, DMI, 130°C | Iodo-substituted aryl ring |

Functional Group Interconversions on the Aliphatic Chain

The aliphatic chain of this compound offers several sites for chemical modification, primarily the ketone and the carboxylic acid functionalities, as well as the adjacent methylene (B1212753) groups.

Reduction of the Ketone:

The ketone group can be reduced to a methylene group (CH₂) to yield 6-(3-Chlorophenyl)hexanoic acid. Standard methods for this transformation include the Wolff-Kishner and Clemmensen reductions.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate followed by treatment with a strong base (like KOH) at high temperatures. masterorganicchemistry.comwikipedia.orgpharmaguideline.comalfa-chemistry.comlibretexts.org A common modification, known as the Huang-Minlon modification, uses hydrazine (B178648) hydrate (B1144303) and a base in a high-boiling solvent like diethylene glycol. alfa-chemistry.com

Clemmensen Reduction: This reduction is carried out under strongly acidic conditions, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. masterorganicchemistry.com

The choice between these methods depends on the stability of other functional groups in the molecule. The Wolff-Kishner reduction is suitable for base-stable compounds, while the Clemmensen reduction is used for acid-stable compounds. masterorganicchemistry.comalfa-chemistry.com

Formation of Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives.

Esterification:

Esters can be readily formed by reacting this compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. pw.live The reaction is an equilibrium process, and removal of water can drive it to completion. pw.live

Amidation:

Amides are synthesized by the condensation of the carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. luxembourg-bio.com Common methods include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or ynamides. luxembourg-bio.comresearchgate.netacs.orgorganic-chemistry.orghepatochem.com These reagents form a highly reactive intermediate that is readily attacked by the amine to form the amide bond. luxembourg-bio.com

Table 2: Common Reagents for Carboxylic Acid Derivative Synthesis

| Derivative | Reagent(s) | Typical Conditions |

| Ester | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat |

| Amide | Amine (e.g., Aniline, Benzylamine) | Coupling agent (e.g., DCC, Ynamide) |

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Inert solvent |

Tautomerism and Isomeric Equilibria in Keto-Acid Systems

This compound, being a γ-keto acid, can exist in equilibrium with its enol tautomer. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.comscienceinfo.com

The equilibrium between the keto and enol forms is influenced by several factors, including:

Solvent: Polar protic solvents tend to favor the more polar keto form, while non-polar solvents can increase the proportion of the enol form. scienceinfo.comaskiitians.com

Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize the enol form, shifting the equilibrium in its favor. masterorganicchemistry.comquora.com

Conjugation: If the enol form results in a conjugated system, its stability is enhanced. masterorganicchemistry.comquora.comquora.com

Temperature: Changes in temperature can also affect the position of the equilibrium. askiitians.com

For most simple ketones and carboxylic acids, the equilibrium lies heavily on the side of the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. masterorganicchemistry.comquora.compearson.com The equilibrium constant (Keq = [enol]/[keto]) for simple ketones is often very small. thermofisher.comtruman.eduasu.edu

Chemical Reactivity and Degradation Pathways

Oxidative Stability and Product Identification

The oxidative stability of this compound is largely determined by the reactivity of the ketone and the aliphatic chain. Ketones are generally resistant to oxidation under mild conditions. libretexts.orgfiveable.melibretexts.orgchemguide.co.ukjove.com However, strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under harsh conditions (e.g., high temperature), can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to a mixture of smaller carboxylic acids. libretexts.orgfiveable.melibretexts.org

A more controlled oxidation of the ketone can be achieved through the Baeyer-Villiger oxidation, which uses a peroxyacid (like m-CPBA) to convert the ketone into an ester. pw.livewikipedia.orgpearson.comorganic-chemistry.orgrsc.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with aryl groups generally migrating in preference to primary alkyl chains. pw.live

Hydrolytic Stability

The parent compound, this compound, is stable to hydrolysis. However, its derivatives, such as esters and amides, can be hydrolyzed back to the parent carboxylic acid.

Ester Hydrolysis:

Ester hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. pw.live Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt and the corresponding alcohol.

Amide Hydrolysis:

Amides are generally more resistant to hydrolysis than esters and require more vigorous conditions, such as prolonged heating with strong acid or base. byjus.comfiveable.melibretexts.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis produces the carboxylic acid and an ammonium (B1175870) salt, while basic hydrolysis yields a carboxylate salt and an amine. fiveable.melibretexts.org

Advanced Spectroscopic and Structural Elucidation of 6 3 Chlorophenyl 6 Oxohexanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 6-(3-Chlorophenyl)-6-oxohexanoic acid, both ¹H and ¹³C NMR would provide definitive information on its structure.

Proton (¹H) NMR Spectral Assignments

The ¹H NMR spectrum would show distinct signals for the aliphatic chain protons and the aromatic protons of the chlorophenyl group. The chemical shifts (δ) are influenced by neighboring functional groups (the carboxylic acid and the ketone) and the electronegative chlorine atom.

Aromatic Protons: The 3-chlorophenyl group would exhibit a complex splitting pattern for its four protons. Due to the meta-substitution, one would expect to see four signals in the aromatic region (typically δ 7.2-8.0 ppm). The proton ortho to the carbonyl group (on C-2' of the phenyl ring) would likely be a singlet or a narrow triplet. The proton between the chlorine and the carbonyl group (on C-4') would be a doublet of doublets. The remaining two protons would also show doublet or triplet splitting patterns depending on their coupling with adjacent protons.

Aliphatic Protons: The methylene (B1212753) protons (CH₂) of the hexanoic acid chain would appear as multiplets in the upfield region. The protons alpha to the ketone (C-5) would be the most downfield of the aliphatic signals (around δ 3.0 t), appearing as a triplet. The protons alpha to the carboxylic acid group (C-2) would also be shifted downfield (around δ 2.4 t), appearing as a triplet. The protons at C-3 and C-4 would be expected to appear as a multiplet in the δ 1.7-1.8 ppm range.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a very downfield chemical shift, often above δ 10-12 ppm, and its position can be concentration-dependent.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet | - |

| Ar-H (H-2') | ~7.9 | singlet / narrow triplet | - |

| Ar-H (H-4') | ~7.8 | doublet of doublets | ~7.8, 1.5 |

| Ar-H (H-6') | ~7.6 | doublet | ~7.8 |

| Ar-H (H-5') | ~7.4 | triplet | ~7.8 |

| -CH₂- (C-5) | ~3.0 | triplet | ~7.2 |

| -CH₂- (C-2) | ~2.4 | triplet | ~7.4 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Assignments

The ¹³C NMR spectrum would display twelve distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbons: Two signals would be observed in the most downfield region: one for the ketone carbonyl (C-6, ~198 ppm) and one for the carboxylic acid carbonyl (C-1, ~178 ppm).

Aromatic Carbons: Six signals would be expected for the aromatic ring. The carbon bearing the chlorine atom (C-3') and the carbon attached to the keto group (C-1') would have distinct chemical shifts. The remaining four CH carbons in the ring would also be distinguishable.

Aliphatic Carbons: Four signals corresponding to the methylene carbons of the aliphatic chain would be seen in the upfield region (δ 20-45 ppm).

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-6 (Ketone C=O) | ~198.0 |

| C-1 (Acid C=O) | ~178.0 |

| C-1' (Ar-C) | ~138.0 |

| C-3' (Ar-C-Cl) | ~135.0 |

| C-5' (Ar-CH) | ~133.0 |

| C-4' (Ar-CH) | ~130.0 |

| C-2' (Ar-CH) | ~128.0 |

| C-6' (Ar-CH) | ~127.0 |

| C-5 (α to ketone) | ~38.0 |

| C-2 (α to acid) | ~33.0 |

| C-3 | ~24.0 |

Note: These are predicted values based on analogous structures.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the -CH₂-CH₂-CH₂-CH₂- aliphatic chain and the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon that has attached protons (all CH and CH₂ groups).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. The molecular formula for this compound is C₁₂H₁₃ClO₃, giving it a molecular weight of approximately 240.68 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 240. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 242 would also be observed, with an intensity of about one-third of the molecular ion peak.

Common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, leading to a fragment ion corresponding to the 3-chlorobenzoyl cation (m/z 139/141).

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the aliphatic chain to the keto-carbonyl oxygen, followed by cleavage, could also occur.

Loss of Water: Dehydration from the carboxylic acid group (M-18).

Loss of COOH: Decarboxylation leading to a fragment at M-45.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Ion |

|---|---|

| 240/242 | [M]⁺ (Molecular Ion) |

| 139/141 | [ClC₆H₄CO]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

Carboxylic Acid O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretches: Aromatic C-H stretching absorptions would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be seen just below 3000 cm⁻¹.

Carbonyl C=O Stretches: Two distinct, strong, and sharp peaks would be visible in the carbonyl region. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹, while the aryl ketone C=O stretch would be at a slightly lower frequency, around 1685 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O-H | 3300 - 2500 | Strong, Broad |

| Aromatic C-H | 3100 - 3000 | Medium |

| Aliphatic C-H | 2960 - 2850 | Medium |

| Carboxylic Acid C=O | ~1710 | Strong, Sharp |

| Ketone C=O | ~1685 | Strong, Sharp |

| Aromatic C=C | 1600 - 1450 | Medium to Weak |

Elemental Analysis for Empirical Formula Determination

Elemental analysis determines the mass percentage of each element in a compound. This experimental data is then used to confirm the empirical formula, which can be compared to the theoretical molecular formula. For C₁₂H₁₃ClO₃:

Molecular Weight: 240.68 g/mol

Carbon (C): (12 * 12.01) / 240.68 = 59.88%

Hydrogen (H): (13 * 1.01) / 240.68 = 5.44%

Chlorine (Cl): (1 * 35.45) / 240.68 = 14.73%

Oxygen (O): (3 * 16.00) / 240.68 = 19.94%

An experimental elemental analysis of a pure sample of this compound would be expected to yield percentage values very close to these calculated theoretical values, typically within ±0.4%, thus confirming its empirical and molecular formula.

Table 5: Theoretical Elemental Analysis for C₁₂H₁₃ClO₃

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon | 59.88 |

| Hydrogen | 5.44 |

| Chlorine | 14.73 |

X-ray Crystallography and Solid-State Structural Analysis

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not available in the current body of scientific literature.

Crystal Packing and Intermolecular Interactions

A detailed description of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding, cannot be constructed without the experimentally determined crystal structure.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, cannot be performed without the underlying crystallographic information file (CIF).

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies

In Silico Molecular Modeling and Conformation Analysis

In silico molecular modeling is the first step in understanding the three-dimensional (3D) nature of 6-(3-Chlorophenyl)-6-oxohexanoic acid. This process involves constructing a 3D model of the molecule using computational software. The primary goal of conformation analysis is to identify the molecule's most stable, low-energy shapes, as these are the most likely to be biologically relevant.

Molecular Descriptors for SAR Analysis

Once the 3D structure is modeled, Quantitative Structure-Activity Relationship (QSAR) studies rely on calculating molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. wiley.commdpi.com For a compound like this compound, hundreds of descriptors can be generated to build a comprehensive profile for structure-activity relationship (SAR) analysis. nih.gov These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors. mdpi.com

The goal is to find a correlation between these descriptors and a specific biological activity. For example, a model might reveal that higher lipophilicity (measured by LogP) and a specific charge distribution are correlated with increased inhibitory activity against a particular enzyme. researchgate.net

Below is a table of representative molecular descriptors that would be calculated for this compound in a typical QSAR study.

| Descriptor Class | Descriptor Name | Description | Typical Relevance |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences size, diffusion, and absorption. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity or hydrophobicity. | Crucial for membrane permeability and absorption. |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts drug transport properties, such as blood-brain barrier penetration. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Important for binding interactions with polar residues in a target protein. |

| Geometric | Molecular Volume | The van der Waals volume of the molecule. | Relates to the size of the binding pocket it can occupy. |

Development and Validation of QSAR Models for Biological Activity Prediction

The development of a QSAR model involves creating a mathematical equation that links the calculated molecular descriptors (independent variables) to the observed biological activity (dependent variable) of a set of similar compounds. nih.gov To build a robust model for predicting the activity of new compounds like this compound, a "training set" of structurally related molecules with known activities is required.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to generate the QSAR equation. researchgate.netacs.org A hypothetical QSAR model might look like:

Biological Activity = (c1 * LogP) - (c2 * TPSA) + (c3 * Dipole Moment) + constant

Validation is a critical step to ensure the model is predictive and not just a random correlation. nih.gov This is typically done using internal validation (e.g., cross-validation) and external validation, where the model's ability to predict the activity of a separate "test set" of compounds is evaluated. A statistically significant and validated QSAR model can then be used to predict the biological activity of novel, unsynthesized compounds. nih.gov

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, typically a protein or enzyme. nih.gov This method is used to understand how this compound might interact with a specific receptor at the atomic level, providing insights into its potential mechanism of action. ijper.org

The first step in molecular docking is to identify a potential binding site or "pocket" on the target protein. nih.gov For a molecule with a carboxylic acid group like this compound, potential targets could include enzymes where fatty acids or similar substrates bind. Docking algorithms systematically place the ligand into this site in various orientations and conformations, scoring each "pose" based on its energetic favorability. nih.gov The highest-scoring poses represent the most likely binding modes. rjptonline.org

Once a likely binding pose is identified, the specific intermolecular interactions between the ligand and the protein are analyzed. researchgate.net These non-covalent interactions are crucial for stabilizing the ligand-target complex. For this compound, key interactions could include:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely interacting with polar amino acid residues like Arginine, Lysine, or Asparagine. nih.gov

Hydrophobic Interactions: The chlorophenyl ring can engage in hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Phenylalanine. researchgate.net

Halogen Bonds: The chlorine atom on the phenyl ring can form a halogen bond, a specific type of interaction with electron-donating atoms like oxygen or nitrogen in the protein's backbone or side chains. ijper.org

These interactions are visualized using molecular graphics software, providing a detailed 3D map of how the compound fits within its binding site. mdpi.com

In Silico Pharmacokinetic Parameter Prediction (ADME)

In silico ADME prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a compound. numberanalytics.comri.se These predictions are vital in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles, which are a major cause of drug failure. nih.govnih.gov Various software platforms and web servers are available to predict these properties for molecules like this compound based on its structure. nih.govfrontiersin.org

The table below summarizes key ADME parameters and provides a hypothetical prediction for this compound based on typical outcomes for similar small molecules.

| ADME Parameter | Description | Hypothetical Prediction | Rationale/Implication |

| Absorption | Human Intestinal Absorption (HIA) | High | The molecule's size and moderate lipophilicity suggest it is likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Predicts the rate of passage through the intestinal wall. A moderate value is common for orally available drugs. frontiersin.org | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | The presence of a polar carboxylic acid group (high TPSA) typically limits penetration into the central nervous system. |

| Plasma Protein Binding (PPB) | High | Many acidic drugs bind strongly to plasma proteins like albumin, which affects their free concentration and distribution. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential Inhibitor of CYP2C9 | The chlorophenyl moiety is a common feature in molecules that interact with CYP enzymes. Inhibition can lead to drug-drug interactions. |

| Excretion | Renal (Kidney) Excretion | Likely | The carboxylic acid group increases water solubility, facilitating excretion through the kidneys. |

These computational tools allow researchers to prioritize compounds with more favorable drug-like properties for further experimental testing, saving significant time and resources. clinicallab.comnih.gov

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 6 3 Chlorophenyl 6 Oxohexanoic Acid Analogs

Enzyme Inhibition and Modulation Studies

Assessment of Histone Deacetylase (HDAC) Inhibition

There are no available scientific reports from the conducted searches detailing the assessment of 6-(3-Chlorophenyl)-6-oxohexanoic acid or its analogs for inhibitory activity against Histone Deacetylases (HDACs).

Investigation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

Research into the anti-inflammatory properties of related structures, specifically a series of 6-aryl-4-oxohexanoic acids, provides insight into the potential modulation of eicosanoid biosynthesis pathways by these compounds. nih.govbenthamdirect.com Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are key mediators of inflammation and are synthesized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. nih.gov

In vitro studies using a human whole blood assay were conducted to determine the effect of these compounds on arachidonic acid metabolism. nih.govresearchgate.net The activity of key enzymes in this pathway was assessed by quantifying their metabolites. The formation of 12-hydroxyheptadecatrienoic acid (12-HHT) and thromboxane (B8750289) B2 (TXB2) was used as an indicator of COX-1 activity, while prostaglandin (B15479496) E2 (PGE2) production indicated COX-2 activity. The activity of 5-lipoxygenase (5-LOX) was determined by measuring the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4). researchgate.net

The investigation revealed that the synthesized 6-aryl-4-oxohexanoic acids and their arylidene precursors generally exhibited weak inhibitory activity against the enzymes of the arachidonic acid cascade at a concentration of 10 µM. researchgate.net However, some precursor compounds, the 6-aryl-4-oxohex-5-enoic acids, showed notable activity. Specifically, compound IIe (6-(4-methoxyphenyl)-4-oxohex-5-enoic acid) demonstrated significant inhibition of COX-1, with an IC50 value of 0.17 µM based on 12-HHT formation. researchgate.net This potency was comparable to the reference non-steroidal anti-inflammatory drug (NSAID), indomethacin. researchgate.net The saturated 6-aryl-4-oxohexanoic acid analogs (IIIa-d ) did not show significant inhibitory effects in these in vitro assays. researchgate.net

The detailed results for the tested 6-aryl-4-oxohexanoic acid analogs and their precursors are presented in the table below.

| Compound | Aryl Group (R) | Structure Type | COX-1 Inhibition (% at 10 µM) | COX-2 Inhibition (% at 10 µM) | 5-LOX Inhibition (% at 10 µM) |

|---|---|---|---|---|---|

| IIIa | Phenyl | Saturated | 17 ± 5 | 28 ± 8 | 19 ± 6 |

| IIIb | 4-Methylphenyl | Saturated | 21 ± 4 | 25 ± 7 | 23 ± 5 |

| IIIc | 4-Methoxyphenyl | Saturated | 19 ± 6 | 27 ± 6 | 21 ± 4 |

| IIId | 4-Chlorophenyl | Saturated | 23 ± 5 | 29 ± 5 | 25 ± 7 |

Data sourced from Abouzid et al., 2007. Inhibition percentages are based on 12-HHT (COX-1), PGE2 (COX-2), and 5-HETE (5-LOX) formation. researchgate.net

Inhibition of Metabolic Enzymes (e.g., glutaminase)

No studies were found in the conducted search that investigated the inhibitory effects of this compound or its analogs on metabolic enzymes such as glutaminase.

Cellular Bioactivity Assays

In Vitro Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines

Based on the available scientific literature from the performed searches, there is no specific information regarding in vitro cytotoxicity or antiproliferative studies of this compound and its analogs on cancer cell lines.

Characterization of Cell Line Sensitivity Profiles

Analogs of this compound have been investigated for their cytotoxic effects across various human cancer cell lines. The sensitivity to these compounds often varies depending on the specific cell line and the structural modifications of the analog. For instance, studies on related structures, such as 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC), have demonstrated differential sensitivity in a panel of human cancer cells. nih.gov The growth inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%.

Research on a 3-chloro analog of 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (AHPN), known as MM11453, revealed its ability to inhibit the growth of both retinoid-resistant and retinoid-sensitive cancer cell lines at similar concentrations. nih.gov This suggests a mechanism of action that may be independent of retinoid receptor pathways. nih.gov The sensitivity was observed across a range of cancer types, including leukemia, breast, lung, and prostate cancer. nih.gov Similarly, BRAFV600E mutant melanoma cell lines have shown a range of sensitivities to specific inhibitors, with some cell lines being highly sensitive (IC50 < 1 µM) and others moderately sensitive (IC50 between 1 and 10 µM). nih.gov

The cytotoxic potency of novel trimethoxyphenyl-based analogs has also been evaluated against hepatocellular carcinoma (HepG2) cell lines, with some compounds exhibiting IC50 values in the low micromolar range, indicating significant cytotoxic potential.

Table 1: In Vitro Cytotoxicity of Selected Analogs in Human Cancer Cell Lines

| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Source |

| MM11453 | HL-60R | Leukemia | Similar to sensitive lines | nih.gov |

| MM11453 | MDA-MB-231 | Breast Cancer | Similar to sensitive lines | nih.gov |

| MM11453 | H292 | Lung Cancer | Similar to sensitive lines | nih.gov |

| MM11453 | MCF-7 | Breast Cancer | Similar to resistant lines | nih.gov |

| MM11453 | LNCaP | Prostate Cancer | Similar to resistant lines | nih.gov |

| MM11453 | H460 | Lung Cancer | Similar to resistant lines | nih.gov |

| 6-MITC | Various | Breast, Melanoma | 0.3 - 3.9 (Mean) | nih.gov |

| Compound 9 (TMP-based) | HepG2 | Hepatocellular Carcinoma | 1.38 | nih.gov |

| Compound 10 (TMP-based) | HepG2 | Hepatocellular Carcinoma | 3.21 | nih.gov |

| Compound 11 (TMP-based) | HepG2 | Hepatocellular Carcinoma | 2.56 | nih.gov |

This table is interactive. You can sort and filter the data.

Assessment of Apoptosis Induction Pathways (e.g., DNA deformation, reactive oxygen species generation)

The cytotoxic activity of this compound analogs is often linked to their ability to induce apoptosis, or programmed cell death. Mechanistic studies have pointed to the involvement of several key pathways.

One primary mechanism is the induction of the mitochondrial apoptosis pathway. nih.gov The analog MM11453 was found to cause a loss of mitochondrial membrane potential in cancer cells prior to the onset of apoptosis. nih.gov This is a critical event in the intrinsic apoptotic cascade. Further investigation into other compounds has shown that apoptosis induction can be associated with the downregulation of inhibitor of apoptosis proteins (IAPs), such as XIAP (X-linked inhibitor of apoptosis protein). nih.gov

Reactive oxygen species (ROS) generation is another significant factor in the apoptotic activity of these compounds. frontiersin.org ROS are highly reactive molecules that can cause oxidative stress, leading to damage of vital cellular components like lipids, proteins, and DNA. frontiersin.org The generation of ROS can trigger DNA damage response pathways. frontiersin.org Oxidative DNA damage, such as the formation of strand breaks, can be a direct result of ROS originating from the chemical reactions involving compound analogs. nih.govjohnshopkins.edu This DNA damage serves as a signal for the cell to initiate apoptosis. frontiersin.org For example, some studies have demonstrated that the oxidation of phenolic compounds, mediated by copper, can generate ROS that cause single- and double-strand breaks in plasmid DNA. nih.gov This suggests that analogs with similar chemical motifs could induce apoptosis through localized generation of ROS and subsequent DNA damage. nih.gov

Furthermore, the apoptotic process induced by some analogs has been shown to disturb the cell cycle. Flow cytometry analysis of HepG2 cells treated with a trimethoxyphenyl-based analog revealed cell cycle arrest at the G2/M phase and a significant increase in the population of apoptotic cells, as indicated by Annexin-V staining. nih.gov

Anti-inflammatory Effects in Cellular Models (e.g., cytokine production inhibition)

Derivatives and analogs related to this compound have demonstrated significant anti-inflammatory properties in various in vitro cellular models. nih.govresearchgate.net A key mechanism underlying this activity is the inhibition of pro-inflammatory mediators, including nitric oxide (NO) and key cytokines. mdpi.comnih.gov

In cellular models, such as lipopolysaccharide (LPS)-stimulated mouse macrophages, certain cyclohexene (B86901) derivatives have shown potent suppression of NO production. acs.org The inhibitory activity is often dose-dependent. For instance, the spirocyclic-2-isoxazoline derivative JR-9, which shares structural features with the target compound class, effectively suppressed LPS-stimulated nitrite (B80452) levels in RAW 264.7 macrophages. mdpi.com

Beyond NO, these compounds can also inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comacs.org The derivative JR-9 was found to be more effective at inhibiting TNF-α and IL-6 production at a 10 µM concentration than the parent compound, Arteannuin-B. mdpi.com Similarly, the cyclohexene derivative (R)-(+)-5n (TAK-242) exhibited potent inhibitory effects on the production of TNF-α and IL-6, with IC50 values in the nanomolar range. acs.org This inhibition of inflammatory mediators suggests that these compounds could modulate key signaling pathways involved in the inflammatory response. capes.gov.br

Table 2: In Vitro Anti-inflammatory Activity of Selected Analogs

| Compound/Analog | Model System | Mediator Inhibited | IC50 / % Inhibition | Source |

| (R)-(+)-5n (TAK-242) | LPS-stimulated mouse macrophages | NO | 1.8 nM | acs.org |

| (R)-(+)-5n (TAK-242) | LPS-stimulated mouse macrophages | TNF-α | 1.9 nM | acs.org |

| (R)-(+)-5n (TAK-242) | LPS-stimulated mouse macrophages | IL-6 | 1.3 nM | acs.org |

| Thienopyridine 1f | Not Specified | NO | 3.30 µM | nih.gov |

| Thienopyridine 1o | Not Specified | NO | 3.24 µM | nih.gov |

| JR-9 | LPS-stimulated RAW 264.7 cells | TNF-α | 81.58% at 10 µM | mdpi.com |

| JR-9 | LPS-stimulated RAW 264.7 cells | IL-6 | 83.34% at 10 µM | mdpi.com |

This table is interactive. You can sort and filter the data.

Antimicrobial Efficacy (e.g., against bacterial and fungal strains)

Analogs of this compound have been evaluated for their antimicrobial properties, showing varied efficacy against a spectrum of bacterial and fungal pathogens. researchgate.netnih.gov The antimicrobial activity is typically determined by methods such as microbroth dilution to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net

Studies on related structures have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain 1,3,4-thiadiazolium-2-thiolate derivatives were screened against Staphylococcus aureus and Streptococcus pyogenes (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net Similarly, novel chlorinated N-arylcinnamamides, which are structurally related, have demonstrated potent activity against S. aureus, methicillin-resistant S. aureus (MRSA), and Enterococcus faecalis. semanticscholar.org

In addition to antibacterial effects, antifungal activity has also been observed. The same 1,3,4-thiadiazolium-2-thiolate derivatives showed moderate to poor activity against fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus when compared to the standard drug nystatin. researchgate.net However, other classes of compounds, such as certain pyridine (B92270) derivatives, have exhibited good activity against C. albicans. nih.gov The structure-activity relationship is crucial, as minor structural changes can lead to significant differences in antimicrobial potency. nih.gov

Table 3: Antimicrobial Activity of Selected Analogs

| Compound Class/Analog | Target Microorganism | Type | Activity (MIC/Result) | Source |

| 1,3,4-Thiadiazolium-2-thiolates | Staphylococcus aureus | Gram (+) Bacteria | Moderate to Good | researchgate.net |

| 1,3,4-Thiadiazolium-2-thiolates | Escherichia coli | Gram (-) Bacteria | Moderate to Good | researchgate.net |

| 1,3,4-Thiadiazolium-2-thiolates | Candida albicans | Fungus | Moderate to Poor | researchgate.net |

| 1,3,4-Thiadiazolium-2-thiolates | Aspergillus niger | Fungus | Moderate to Poor | researchgate.net |

| Chlorinated N-arylcinnamamides | S. aureus / MRSA | Gram (+) Bacteria | Submicromolar activity | semanticscholar.org |

| Chlorinated N-arylcinnamamides | Enterococcus faecalis | Gram (+) Bacteria | High activity | semanticscholar.org |

| Pyridine derivative 12a | E. coli | Gram (-) Bacteria | 0.0195 mg/mL | nih.gov |

| Pyridine derivative 12a | C. albicans | Fungus | 0.0048 mg/mL | nih.gov |

This table is interactive. You can sort and filter the data.

Antioxidant Capacity Assessments (e.g., free radical scavenging, lipid peroxidation inhibition)

The antioxidant potential of compounds related to this compound has been explored through various in vitro assays. These assessments primarily focus on two mechanisms: the ability to scavenge free radicals directly and the capacity to inhibit lipid peroxidation. nih.gov

Free radical scavenging activity is commonly measured using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. nih.gov In this test, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is quantified by a decrease in absorbance at a specific wavelength. nih.gov Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that certain substitutions on the phenyl ring resulted in high DPPH radical scavenging ability, in some cases exceeding that of the commercial antioxidant BHT. nih.gov For instance, a derivative bearing a 2,5-dimethyl-1H-pyrrol-1-yl fragment exhibited 61.2% scavenging activity. nih.gov

The inhibition of lipid peroxidation is another crucial aspect of antioxidant capacity. Lipid peroxidation is a chain reaction that degrades lipids, leading to cellular damage. Assays often involve inducing peroxidation in a lipid-rich system, such as rat brain homogenates or low-density lipoprotein (LDL), and then measuring the inhibitory effect of the test compound. nih.govscirp.org For example, 3-phenylsydnone, a related heterocyclic compound, was shown to inhibit iron-induced lipid peroxidation in rat brain homogenates. nih.gov This indicates that such compounds can protect cellular membranes from oxidative damage. mdpi.com

Table 4: Antioxidant Activity of Selected Analogs

| Compound/Analog | Assay | Result | Source |

| Compound 16 (propanoic acid deriv.) | DPPH Radical Scavenging | 61.2% inhibition | nih.gov |

| Compound 33 (propanoic acid deriv.) | DPPH Radical Scavenging | 60.6% inhibition | nih.gov |

| Compound 4 (propanoic acid deriv.) | DPPH Radical Scavenging | 57.9% inhibition | nih.gov |

| 3-Phenylsydnone | Free Radical Scavenging | Scavenged DPPH radical | nih.gov |

| 3-Phenylsydnone | Lipid Peroxidation Inhibition | Inhibited iron-induced peroxidation | nih.gov |

| Pheophytin a | Lipid Peroxidation Inhibition (LDL) | I50 ≈ 119 µM (Fe-chelation) | scirp.org |

| Pheophytin b | Lipid Peroxidation Inhibition (LDL) | I50 ≈ 123 µM (Fe-chelation) | scirp.org |

This table is interactive. You can sort and filter the data.

Preclinical in Vitro Metabolic Fate and Biotransformation Studies

Identification of Metabolites through Enzymatic Reactions (e.g., In Vitro Liver Microsomes/Hepatocytes)

Information regarding the specific metabolites of 6-(3-Chlorophenyl)-6-oxohexanoic acid formed through enzymatic reactions in in vitro systems like liver microsomes or hepatocytes could not be located in the searched scientific literature. In typical in vitro metabolism studies, compounds are incubated with liver fractions (microsomes or hepatocytes) which contain a variety of drug-metabolizing enzymes. nih.govnih.gov The resulting mixture is then analyzed to identify new chemical entities, which are the metabolites of the parent compound.

Characterization of Major Biotransformation Pathways (e.g., oxidative, reductive, conjugative)

There is no available data detailing the major biotransformation pathways for this compound. Generally, the biotransformation of chemical compounds occurs in two main phases. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups. nih.gov Phase II reactions involve the conjugation of these groups with endogenous molecules, making the compound more water-soluble and easier to excrete. nih.gov Without experimental data, the specific pathways for this compound remain unknown.

Influence on Endogenous Metabolic Fluxes (e.g., carbohydrate and amino acid metabolism, if directly impacted by compound's mechanism)

No studies were found that investigated the influence of this compound on endogenous metabolic fluxes, such as carbohydrate and amino acid metabolism. Such effects are typically secondary to the primary mechanism of action of a compound and require specific in vitro or in vivo studies to be elucidated.

Advanced Research Perspectives and Future Directions in Substituted Oxohexanoic Acid Chemistry

Rational Design Principles for Novel and Potent Analogs

The design of new analogs of 6-(3-Chlorophenyl)-6-oxohexanoic acid with enhanced potency and selectivity is guided by several rational design principles. A cornerstone of this approach is the understanding of structure-activity relationships (SAR), which systematically explores how modifications to a molecule's structure affect its biological activity. researchgate.net

Key Principles in Analog Design:

Pharmacophore Modeling: This computational technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) necessary for biological activity. ugm.ac.idnih.govpharmacophorejournal.comnih.gov By understanding the key interactions of the parent molecule with its biological target, researchers can design new analogs that better fit this pharmacophoric model. For this compound, key pharmacophoric features would likely include the carboxylic acid (potential for hydrogen bonding or ionic interactions), the keto group (hydrogen bond acceptor), and the chlorophenyl ring (hydrophobic and potential for halogen bonding interactions).

Bioisosteric Replacement: This strategy involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, pharmacokinetic profile, or reducing toxicity. scispace.comctppc.orgu-tokyo.ac.jpcambridgemedchemconsulting.comnih.gov For instance, the chlorine atom on the phenyl ring could be replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group to modulate electronic properties and lipophilicity. u-tokyo.ac.jp Similarly, the carboxylic acid could be replaced with other acidic functional groups like a tetrazole to potentially enhance bioavailability and metabolic stability. ctppc.orgnih.gov

Conformational Analysis: The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. By introducing structural modifications that lock the molecule into a more bioactive conformation, it is possible to enhance its potency. This can be achieved by introducing rigidifying elements into the hexanoic acid chain or by strategically placing substituents that favor a specific spatial arrangement.

Table 1: Bioisosteric Replacements for Functional Groups in this compound

| Functional Group | Potential Bioisosteres | Rationale for Replacement |

| Carboxylic Acid | Tetrazole, Hydroxamic acid, Sulfonamide | Improve metabolic stability, pKa modulation, and membrane permeability. ctppc.orgnih.gov |

| Ketone | Sulfone, Oxime, Hydrazone | Alter hydrogen bonding capacity and metabolic susceptibility. ctppc.org |

| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl | Modulate electronic properties, solubility, and potential for new interactions. scispace.com |

| Chlorine Atom | Fluorine, Bromine, Trifluoromethyl, Cyano | Fine-tune lipophilicity, electronic effects, and metabolic stability. u-tokyo.ac.jp |

Exploration of Multi-Targeting Strategies for Complex Biological Systems

Many diseases, such as cancer and chronic inflammatory conditions, are multifactorial and involve complex biological pathways. nih.gov The traditional "one drug, one target" approach may not be sufficient to address such complexities. Polypharmacology, the concept of a single drug acting on multiple targets, is emerging as a promising paradigm in drug discovery. nih.govnih.gov

Designing analogs of this compound with a multi-targeting profile could offer therapeutic advantages, including enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov

Potential Multi-Targeting Approaches:

Dual Inhibition: A single molecule can be designed to inhibit two distinct but related targets in a disease pathway. For example, in the context of inflammation, a derivative of this compound could be engineered to dually inhibit enzymes like 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1), both of which are key players in the production of pro-inflammatory mediators. nih.gov

Targeting Multiple Pathways: A compound could be designed to modulate targets in different but interconnected disease pathways. For instance, in cancer, a molecule might inhibit a key metabolic enzyme while also targeting a signaling pathway involved in cell proliferation. mdpi.com

The development of multi-targeting agents requires a deep understanding of the underlying biology of the disease and the ability to rationally design molecules that can effectively interact with multiple targets.

Integration of High-Throughput Screening and Computational Methods

The discovery of novel and potent analogs of this compound can be significantly accelerated by integrating high-throughput screening (HTS) with computational methods.

HTS and Computational Synergy:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of chemical compounds to identify "hits" that exhibit activity against a specific biological target. nih.govnih.govresearchgate.netdovepress.comresearchgate.net This can be a starting point for identifying novel scaffolds or derivatives with desired biological activities.

Virtual Screening: This computational technique involves the screening of large virtual libraries of compounds against a 3D model of a biological target. researchgate.net It is a cost-effective way to prioritize compounds for experimental testing and can be used in conjunction with HTS to enrich the hit rate.

Pharmacophore-Based Virtual Screening: Once a pharmacophore model is developed (as described in 7.1), it can be used to search virtual compound libraries for molecules that match the key pharmacophoric features. ugm.ac.idpharmacophorejournal.comnih.gov

Predictive Modeling: Computational models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs before they are synthesized. This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, saving time and resources.

By combining the experimental power of HTS with the predictive capabilities of computational chemistry, researchers can more efficiently navigate the vast chemical space to identify promising new drug candidates.

Investigation of Emerging Biological Targets and Therapeutic Areas

The therapeutic potential of this compound and its analogs may extend beyond currently understood applications. Ongoing research into the underlying mechanisms of various diseases is constantly revealing new and promising biological targets.

Potential Future Directions:

Novel Anti-Inflammatory Targets: The field of inflammation research is continuously evolving, with the identification of new signaling pathways and molecular targets. scispace.com Substituted oxohexanoic acids could be investigated for their activity against these emerging targets, potentially leading to the development of novel anti-inflammatory agents with new mechanisms of action.

Neurodegenerative Diseases: There is growing evidence that metabolic dysfunction and neuroinflammation play a crucial role in the pathogenesis of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com Given that some keto-acids are related to ketone bodies which have shown neuroprotective effects, it is conceivable that analogs of this compound could be explored for their potential to modulate neuronal metabolism and inflammation in the central nervous system. mdpi.com

Oncology: Cancer cells often exhibit altered metabolic pathways compared to normal cells. mdpi.com Compounds that can selectively target these metabolic vulnerabilities are of great interest in cancer therapy. The oxohexanoic acid scaffold could serve as a starting point for the design of novel agents that interfere with cancer cell metabolism.

The exploration of new biological targets and therapeutic areas for this class of compounds will require a multidisciplinary approach, combining chemical synthesis, biological screening, and a deep understanding of disease pathology.

Scalable Synthesis and Process Optimization for Academic Research

For the continued exploration of this compound and its analogs in academic research, the development of scalable and efficient synthetic methods is crucial.

Strategies for Synthesis and Optimization:

Friedel-Crafts Acylation: The core synthesis of this compound likely involves a Friedel-Crafts acylation reaction. acs.orgmdpi.comnih.govresearchgate.netresearchgate.net The optimization of this reaction, including the choice of Lewis acid catalyst, solvent, and reaction conditions, is essential for achieving high yields and purity on a larger scale. acs.orgresearchgate.net

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for easier scale-up. rsc.orgresearchgate.netdurham.ac.ukacs.orgacs.org Developing a continuous flow process for the synthesis of this compound and its key intermediates would facilitate the production of larger quantities of material for extensive biological evaluation. rsc.orgresearchgate.netdurham.ac.ukacs.org

Scalable Synthesis of γ-Keto Acids: The development of robust and scalable methods for the synthesis of γ-keto acids and their esters is an active area of research. mdpi.comfigshare.comkyoto-u.ac.jpresearchgate.netorgsyn.orgrsc.org These methods can be adapted for the synthesis of a diverse library of oxohexanoic acid analogs for SAR studies.

By focusing on process optimization and the implementation of modern synthetic technologies, the academic research community can ensure a reliable supply of these important compounds for further investigation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6-(3-chlorophenyl)-6-oxohexanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using adipoyl chloride and 3-chlorobenzene under acidic conditions (e.g., AlCl₃ catalysis) . Esterification of the intermediate acid with ethanol, catalyzed by sulfuric acid or HCl, is often performed in refluxing toluene or dichloromethane to drive the reaction to completion . Key parameters include temperature control (60–80°C) and stoichiometric excess of the acyl chloride to minimize side products. Yield optimization (typically 60–94%) depends on solvent polarity and catalyst activity .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

- ¹H NMR : Look for signals at δ 7.40–7.29 (aromatic protons from the 3-chlorophenyl group), δ 2.37 (q, 4H, J = 6.6 Hz, methylene protons adjacent to the ketone), and δ 1.78–1.60 (m, 4H, aliphatic chain protons) .

- ¹³C NMR : Peaks at δ 179.4 (carboxylic acid carbonyl) and δ 173.1 (ketone carbonyl) confirm functional groups . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase .

Q. What are the key reactivity patterns of this compound under basic or acidic conditions?

- Methodological Answer :

- Esterification : Reacts with alcohols (e.g., methanol) in the presence of DCC (dicyclohexylcarbodiimide) or H₂SO₄ to form methyl esters, useful for derivatization .

- Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce the carboxylic acid .

- Decarboxylation : Under strong acidic conditions (e.g., H₂SO₄, Δ), the carboxylic acid group decomposes to CO₂, yielding 6-(3-chlorophenyl)hexan-2-one .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., 3-chloro vs. 2-bromo) affect the compound’s physicochemical properties and reactivity?

- Methodological Answer :

- Electronic Effects : The 3-chloro group is meta-directing, reducing electron density at the ketone carbonyl (observed via IR: νC=O ~1710 cm⁻¹ vs. ~1695 cm⁻¹ for electron-rich analogs) .

- Hydrophobicity : LogP values increase with halogen size (Cl: ~2.8; Br: ~3.2), impacting solubility in aqueous buffers .

- Reactivity : Brominated analogs (e.g., 6-(2-bromophenyl)-6-oxohexanoic acid) show faster nucleophilic substitution due to weaker C–Br bonds compared to C–Cl .

Q. What strategies can resolve contradictions in reported degradation pathways of this compound in environmental matrices?

- Methodological Answer :

- Analytical Cross-Validation : Use GC-MS and LC-MS/MS to detect low-molecular-weight fragments (e.g., 6-oxohexanoic acid) and hydroxylated intermediates .

- Isotopic Labeling : Introduce ¹³C at the ketone position to track degradation products via isotopic pattern analysis .

- pH-Dependent Studies : Degradation rates vary significantly; under alkaline conditions (pH > 10), hydrolysis dominates, while acidic conditions favor decarboxylation .

Q. How can catalytic systems (e.g., N-hydroxyphthalimide, NHPI) improve the oxidation efficiency of this compound derivatives?

- Methodological Answer :

- Mechanism : NHPI acts as a hydrogen-atom transfer (HAT) catalyst, enhancing O₂ activation. Optimal conditions include 5 mol% NHPI, 80°C, and 1 atm O₂, achieving >92% yield in oxidizing secondary alcohols to ketones .

- Kinetic Analysis : Monitor reaction progress via in situ IR spectroscopy to optimize catalyst loading and avoid over-oxidation to carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.